2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in photoaffinity labeling and cross-linking studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine typically involves multiple steps, starting with the preparation of the diazirine moiety. The diazirine ring is synthesized through a series of reactions involving the formation of a diazo compound, followed by cyclization. The lysine derivative is then introduced through a coupling reaction, often using carbodiimide reagents to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine undergoes various chemical reactions, including:
Photoactivation: The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the diazirine moiety.
Coupling Reactions: The lysine derivative can be coupled with other molecules through amide bond formation.
Common Reagents and Conditions
UV Light: Used for photoactivation of the diazirine ring.
Carbodiimides: Commonly used in coupling reactions to facilitate amide bond formation.
Nucleophiles: Employed in substitution reactions to modify the diazirine moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photoactivation of the diazirine ring typically results in the formation of a carbene intermediate, which can then react with nearby molecules to form covalent bonds.
Scientific Research Applications
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and identify binding sites.
Biology: Employed in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The primary mechanism of action for N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine involves the photoactivation of the diazirine ring. Upon exposure to UV light, the diazirine ring forms a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The lysine derivative provides a functional handle for coupling the compound to various biomolecules, enhancing its utility in biological studies.
Comparison with Similar Compounds
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine can be compared to other photo-reactive compounds, such as:
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Another diazirine-containing compound used for immobilizing protein targets onto surfaces.
Sulfo-NHS-LC-Diazirine: A diazirine-based cross-linker used in protein labeling and cross-linking studies.
The uniqueness of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine lies in its combination of a diazirine ring with a lysine derivative, providing both photo-reactive and coupling functionalities.
Properties
Molecular Formula |
C12H22N4O4 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18) |
InChI Key |
RZJVINTUKBDURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.